molecular formula C14H13FO B6373023 5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% CAS No. 1261988-30-0

5-(2,5-Dimethylphenyl)-3-fluorophenol, 95%

Cat. No.: B6373023
CAS No.: 1261988-30-0
M. Wt: 216.25 g/mol
InChI Key: GTTRXGQPGPRZNM-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is an organic compound that is a white, crystalline solid with a melting point of 81-82°C and a boiling point of 270-272°C. It is a member of the phenol family and is widely used in scientific research applications. The compound is also known as 5-fluoro-2,5-dimethylphenol, 3-fluoro-2,5-dimethylphenol, and 3-fluoro-2,5-xylenol.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, which is then used to activate the reaction of a substrate. Additionally, it is believed that the compound can serve as a Lewis acid, which increases the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, the compound has been shown to have an anti-inflammatory effect and to reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in laboratory experiments include its high purity and its low toxicity. Additionally, the compound is relatively inexpensive and is readily available. However, the compound is sensitive to light and air, so it should be stored in a dark, airtight container.

Future Directions

Future research on 5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% should focus on its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in drug development and to further understand its mechanism of action. Additionally, research should be conducted to further understand the compound’s pharmacokinetics and pharmacodynamics. Finally, research should be conducted to investigate the compound’s potential interactions with other compounds and its potential toxicity.

Synthesis Methods

5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% can be synthesized by the reaction of 3-fluorophenol with 2,5-dimethylbenzaldehyde in the presence of an acidic catalyst. The reaction is carried out in an aqueous solution of a base, such as sodium hydroxide, at a temperature of 80-90°C. The reaction produces a yellow-colored solution that is then filtered to obtain a white, crystalline solid.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used as a solvent in the extraction of certain compounds, such as caffeine and theophylline.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTRXGQPGPRZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684125
Record name 5-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-30-0
Record name 5-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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